Cas no 387391-50-6 (4H-1,2,4-Triazole, 3,5-bis[1,1'-biphenyl]-4-yl-4-phenyl-)
387391-50-6 structure
Product Name:4H-1,2,4-Triazole, 3,5-bis[1,1'-biphenyl]-4-yl-4-phenyl-
Numero CAS:387391-50-6
MF:C32H23N3
MW:449.545127153397
CID:1490904
PubChem ID:59512699
Update Time:2025-04-21
4H-1,2,4-Triazole, 3,5-bis[1,1'-biphenyl]-4-yl-4-phenyl- Proprietà chimiche e fisiche
Nomi e identificatori
-
- 4H-1,2,4-Triazole, 3,5-bis[1,1'-biphenyl]-4-yl-4-phenyl-
- 4-phenyl-3,5-bis(4-phenylphenyl)-1,2,4-triazole
- 3,5-Di([1,1'-biphenyl]-4-yl)-4-phenyl-4H-1,2,4-triazole
- DTXSID50732228
- 387391-50-6
-
- Inchi: 1S/C32H23N3/c1-4-10-24(11-5-1)26-16-20-28(21-17-26)31-33-34-32(35(31)30-14-8-3-9-15-30)29-22-18-27(19-23-29)25-12-6-2-7-13-25/h1-23H
- Chiave InChI: ABMDSOZMYGMNBV-UHFFFAOYSA-N
- Sorrisi: N1(C2C=CC=CC=2)C(C2C=CC(C3C=CC=CC=3)=CC=2)=NN=C1C1C=CC(C2C=CC=CC=2)=CC=1
Proprietà calcolate
- Massa esatta: 449.18939
- Massa monoisotopica: 449.189197746g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 2
- Conta atomi pesanti: 35
- Conta legami ruotabili: 5
- Complessità: 571
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 7.7
- Superficie polare topologica: 30.7Ų
Proprietà sperimentali
- PSA: 30.71
4H-1,2,4-Triazole, 3,5-bis[1,1'-biphenyl]-4-yl-4-phenyl- Letteratura correlata
-
A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
-
Tao Wang,Yangyang Liu,Yue Deng,Hongbo Fu,Jianmin Chen Environ. Sci.: Nano, 2018,5, 1821-1833
-
Jadwiga Frelek,Marcin Górecki,Marta Łaszcz,Agata Suszczyńska,Elemér Vass,Wojciech J. Szczepek Chem. Commun., 2012,48, 5295-5297
-
Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
387391-50-6 (4H-1,2,4-Triazole, 3,5-bis[1,1'-biphenyl]-4-yl-4-phenyl-) Prodotti correlati
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 632627-70-4(Benzoic acid, 3-amino-5-(4-morpholinyl)-)
- 1041582-12-0(3,4-dichloro-N-(2,2,2-trifluoroethyl)aniline)
- 1396846-27-7(methyl 4-({2-(furan-2-yl)-2-hydroxypropylcarbamoyl}formamido)benzoate)
- 2229220-02-2(3-(1-bromo-2-methylpropan-2-yl)-4-chloro-2-fluoropyridine)
- 893939-57-6(ethyl 2-3-(3,4-dimethoxyphenyl)-7-oxo-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-6-ylpropanoate)
Fornitori consigliati
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Membro d'oro
CN Fornitore
Reagenti
Inner Mongolia Xinhong Biological Technology Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Shanghai Joy Biotech Ltd
Membro d'oro
CN Fornitore
Grosso
Essenoi Fine Chemical Co., Limited
Membro d'oro
CN Fornitore
Reagenti
Shanghai Pearlk Chemicals Co., Ltd.
Membro d'oro
CN Fornitore
Grosso